2,2-二氟戊二酸酐

描述

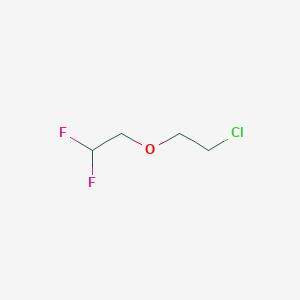

2,2-Difluoroglutaric anhydride is a chemical compound with the molecular formula C5H4F2O3 and a molecular weight of 150.08 g/mol It is a derivative of glutaric anhydride, where two hydrogen atoms are replaced by fluorine atoms

科学研究应用

生物基聚合物的合成

2,2-二氟戊二酸酐可用于合成生物基聚合物。这些聚合物因其有潜力用更可持续的选择替代传统的石油基塑料而受到关注。 二氟化合物的独特性能可以赋予所得聚合物高热稳定性和耐化学性 .

药物递送系统

在制药领域,2,2-二氟戊二酸酐可能参与修饰纳米载体以实现靶向药物递送。 二氟结构可以增强载体的稳定性并控制治疗剂的释放 .

材料科学

该化合物在材料科学中的应用包括开发具有特定性能的新型材料,例如提高强度或改善电导率。 将其掺入材料中可以推动电子、建筑和汽车行业的进步 .

环境科学

2,2-二氟戊二酸酐可能在环境科学中发挥作用,因为它有助于合成环保材料。 这些材料可以设计成更有效地降解,减少长期环境影响 .

生物化学

在生物化学中,2,2-二氟戊二酸酐可能用于研究代谢途径。 其二氟结构可以作为天然代谢化合物的类似物,有助于阐明酶机制或代谢紊乱 .

食品技术

尽管没有直接用于食品中,但 2,2-二氟戊二酸酐可以通过开发食品包装材料间接影响食品技术。 其性能可以导致制造出更好地保存质量并延长食品保质期的包装 .

农业

在农业领域,研究可以探索 2,2-二氟戊二酸酐在农用化学品合成中的应用。 其结构特性可能有利于创造更有效的杀虫剂或肥料,这些杀虫剂或肥料对环境更安全 .

工业应用

最后,2,2-二氟戊二酸酐的潜在工业应用包括将其用作化学制造过程中的中间体。 它可能是生产各种工业化学品的关键成分,有助于更有效且可能更环保的制造实践 .

作用机制

Target of Action

Anhydrides, in general, are known to interact with various functional groups in organic compounds . They are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides .

Mode of Action

The mode of action of 2,2-Difluoroglutaric anhydride involves nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This is a general mechanism for anhydrides, which are carboxylic acid derivatives. The presence of an electronegative substituent, such as fluorine in 2,2-Difluoroglutaric anhydride, can act as a leaving group during nucleophile substitution reactions .

Biochemical Pathways

Anhydrides are known to participate in various biochemical reactions, including the formation of esters, amides, and other carboxylic acid derivatives .

Pharmacokinetics

The properties of anhydrides and similar compounds suggest that they are likely to be rapidly metabolized and excreted .

Result of Action

The reactivity of anhydrides suggests that they could potentially participate in a variety of biochemical reactions, leading to changes in cellular metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-Difluoroglutaric anhydride. For instance, the reactivity of anhydrides can be affected by factors such as pH, temperature, and the presence of other reactive species .

准备方法

Synthetic Routes and Reaction Conditions: 2,2-Difluoroglutaric anhydride can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with a fluorinating agent under controlled conditions.

Industrial Production Methods: Industrial production of 2,2-Difluoroglutaric anhydride typically involves large-scale chemical

属性

IUPAC Name |

3,3-difluorooxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2O3/c6-5(7)2-1-3(8)10-4(5)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICFSEVPEYNTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)OC1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)

![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)

![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/new.no-structure.jpg)

![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)